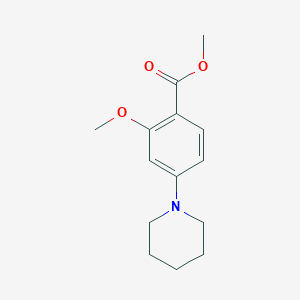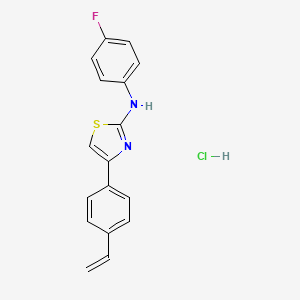![molecular formula C15H17Cl2N B13485516 2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with a complex structure that includes a biphenyl core substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorine and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2’,5,5’-trimethyl-1,3,2-dioxasilinane
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H17Cl2N |
|---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
5-chloro-4-(2,5-dimethylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H16ClN.ClH/c1-9-4-5-10(2)12(6-9)13-7-11(3)15(17)8-14(13)16;/h4-8H,17H2,1-3H3;1H |
InChI Key |
DYINXLKELZEILS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C(=C2)C)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
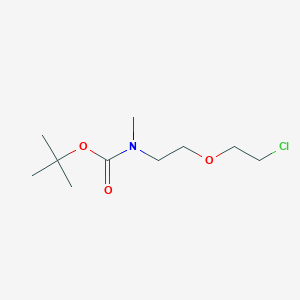
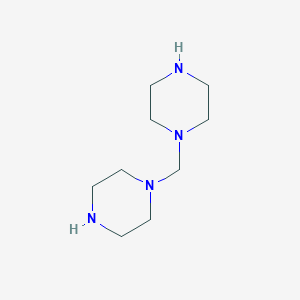

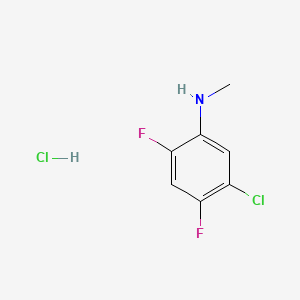
![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)
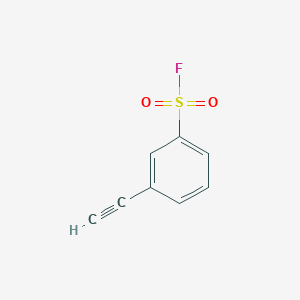
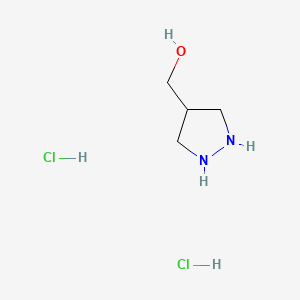
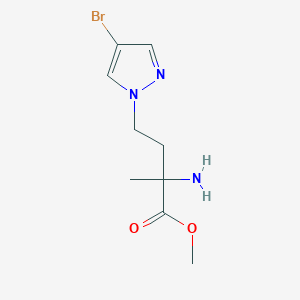
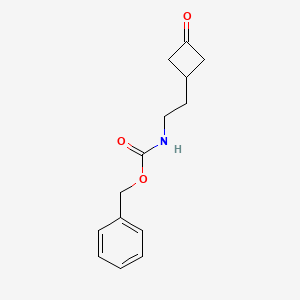
![5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485496.png)
